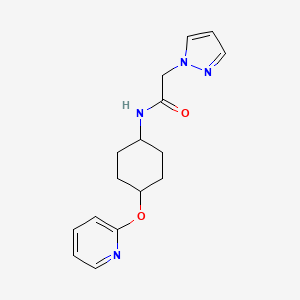
2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an acetamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and pyridine rings, followed by the introduction of the cyclohexyl group and the acetamide group. The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the acetamide group. These functional groups can participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole and pyridine rings could contribute to its aromaticity and polarity, while the acetamide group could influence its solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and examined for their antioxidant activity, demonstrating significant antioxidant properties. The study provides insights into the impact of hydrogen bonding on self-assembly processes in these complexes (Chkirate et al., 2019).
Heterocyclic Compounds for Pest Control
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in pest management strategies (Fadda et al., 2017).
Antimicrobial Agents
A series of new heterocycles incorporating an antipyrine moiety have been synthesized and evaluated for their antimicrobial activities. This study underlines the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).
Alzheimer's Disease Therapeutics
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in Alzheimer's disease treatment. This research provides a multifunctional therapeutic approach, including crystal structure analysis and molecular docking studies to support the efficacy of these compounds (Umar et al., 2019).
Zukünftige Richtungen
The study of complex organic molecules like “2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide” is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research could explore the synthesis, properties, and potential applications of this and similar compounds.
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-20-11-3-10-18-20)19-13-5-7-14(8-6-13)22-16-4-1-2-9-17-16/h1-4,9-11,13-14H,5-8,12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCBQHYGATYSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=CC=N2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)
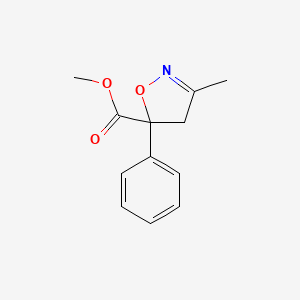
![5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2366461.png)
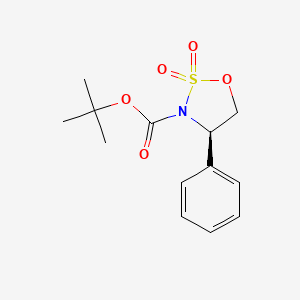
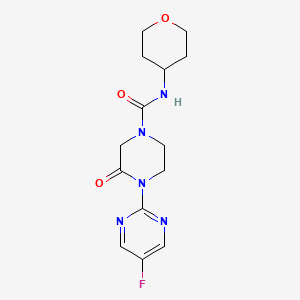
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)
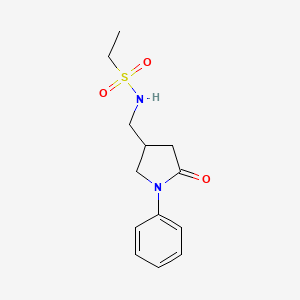
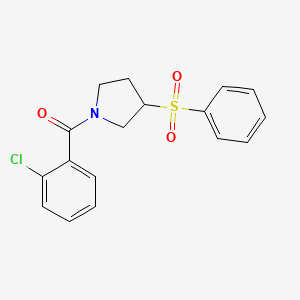

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
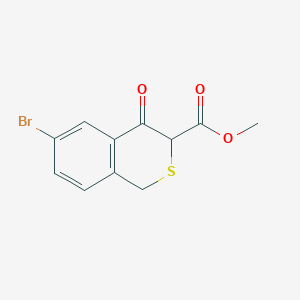

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
